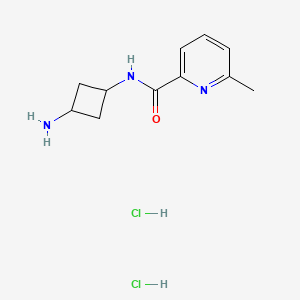

N-(3-Aminocyclobutyl)-6-methylpyridin-2-carboxamid-dihydrochlorid

Übersicht

Beschreibung

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride (NACBD), also known as NAC-6-methylpyridine-2-carboxamide dihydrochloride, is a novel cyclobutyl amine derivative of pyridine-2-carboxamide. It was first synthesized in 2017 by researchers from the University of Toronto, Canada and is currently being studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. NACBD has been shown to possess a wide range of biochemical and physiological effects, and its unique structure and properties make it a promising candidate for further study.

Wissenschaftliche Forschungsanwendungen

Synthese von N-Heterocyclen

Diese Verbindung wird bei der Synthese von N-Heterocyclen verwendet, die zentrale Strukturen in vielen Naturprodukten und Pharmazeutika darstellen. Der Prozess beinhaltet die asymmetrische Synthese über Sulfinimine und ermöglicht den Zugang zu einer breiten Palette strukturell diverser Piperidine, Pyrrolidine, Azetidine und deren kondensierten Derivate .

Anwendungen von chiralen Auxiliaren

Sie dient als chirales Auxiliar bei der stereoselektiven Synthese von Aminen und deren Derivaten. Chirale Auxiliare sind entscheidend für die Erzielung der gewünschten Stereochemie in komplexen organischen Molekülen, was für ihre biologische Aktivität unerlässlich ist .

Entwicklung von Therapeutika

Das Strukturmotiv der Verbindung stimmt mit vielen therapeutisch relevanten Gerüsten überein. Ihre Anwendung in der Arzneimittelentwicklung ist bedeutend, insbesondere bei der Herstellung von niedermolekularen Medikamenten, die mit biologischen Zielstrukturen interagieren können .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to efflux pumps such as AcrA and AcrB in E. coli, which are involved in antimicrobial resistance . The nature of these interactions includes binding to the periplasmic adapter protein AcrA and the efflux pump AcrB, which can enhance the efficacy of antibiotics by preventing the efflux of these drugs from bacterial cells .

Cellular Effects

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the balance between excitation and inhibition in neurons by acting as a neuromediator . This compound can modulate neurotransmission, thereby affecting cellular energy metabolism and gene expression related to neuronal functions .

Molecular Mechanism

The molecular mechanism of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to form colloidal aggregates that bind to efflux pumps, thereby inhibiting their function . This inhibition can lead to an increase in the intracellular concentration of antibiotics, enhancing their antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular functions .

Dosage Effects in Animal Models

The effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and lipid metabolism . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one of the pathways influenced by this compound .

Transport and Distribution

The transport and distribution of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. It has been shown to bind to efflux pumps, which play a role in its distribution within bacterial cells . This binding can affect the localization and accumulation of the compound, influencing its overall efficacy .

Subcellular Localization

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Eigenschaften

IUPAC Name |

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9;;/h2-4,8-9H,5-6,12H2,1H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKXUBHRCQVWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2CC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

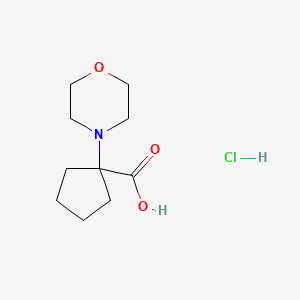

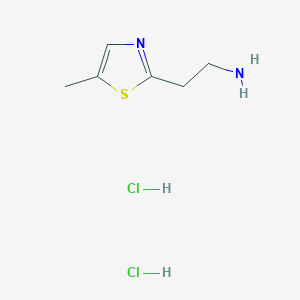

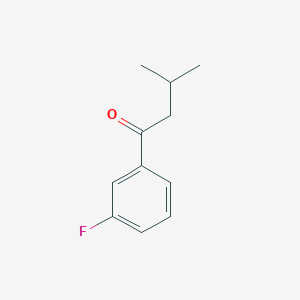

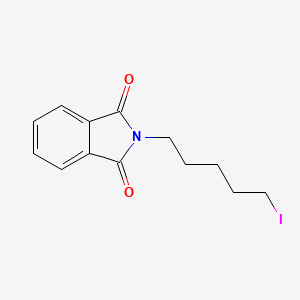

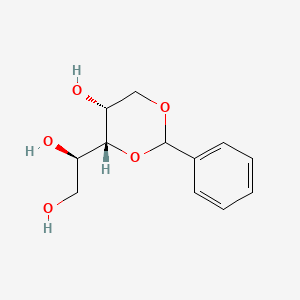

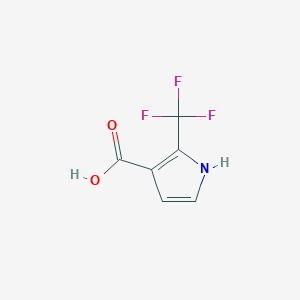

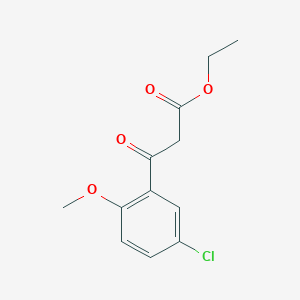

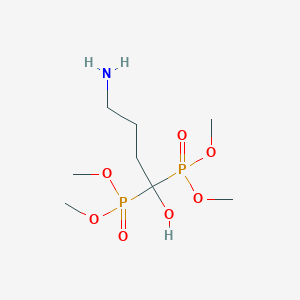

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)

![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)